molecular formula C15H17FN4O B2871448 2-(4-fluorophenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide CAS No. 1203360-47-7

2-(4-fluorophenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide

Cat. No.: B2871448
CAS No.: 1203360-47-7
M. Wt: 288.326
InChI Key: UFLQJBHXJXTLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C15H17FN4O and its molecular weight is 288.326. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Research into fluorine-substituted triazines, which are structurally related to 2-(4-fluorophenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide, has shown promise in the development of novel antibacterial agents. These compounds have been evaluated for their in vitro activity against a range of bacteria, including Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus. The presence of the fluorine atom and the specific structural moiety has been linked to interesting antibacterial properties, suggesting a potential pathway for the development of new antibiotics (Alharbi & Alshammari, 2019).

Metabolic Stability Improvement

Another research focus has been on improving the metabolic stability of pharmaceutical compounds. A specific study investigated various 6,5-heterocycles as alternatives to enhance stability and reduce deacetylation in vivo. This approach has been crucial in the development of more stable and efficacious inhibitors for targets like PI3Kα and mTOR, showcasing the importance of structural modification in the enhancement of drug properties (Stec et al., 2011).

Anticancer Drug Development

The synthesis and structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been studied for their potential as anticancer drugs. The compound's interaction with the VEGFr receptor, confirmed through in silico modeling, highlights its potential application in cancer therapy. The detailed molecular docking analysis supports its use in targeted cancer treatment strategies, indicating the compound's relevance in designing new anticancer drugs (Sharma et al., 2018).

Antiallergic Compounds

Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has demonstrated their potential as novel antiallergic agents. These compounds have shown significant potency in inhibiting histamine release and IL-4 production, surpassing traditional antihistamines like astemizole in efficacy. This indicates a promising avenue for developing new treatments for allergic reactions, leveraging the structural benefits offered by the compound's design (Menciu et al., 1999).

Chemoselective Synthesis

The chemoselective synthesis of N-(2-hydroxyphenyl)acetamide, an antimalarial drug intermediate, has been explored using immobilized lipase. This method emphasizes the role of specific acetamide derivatives in facilitating selective reactions, crucial for developing pharmaceutical compounds with desired properties and enhanced efficacy (Magadum & Yadav, 2018).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-11-2-7-14(20-19-11)17-8-9-18-15(21)10-12-3-5-13(16)6-4-12/h2-7H,8-10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLQJBHXJXTLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.